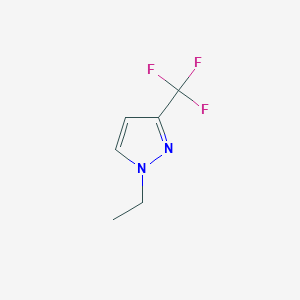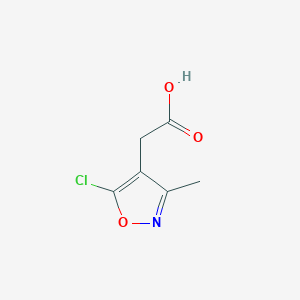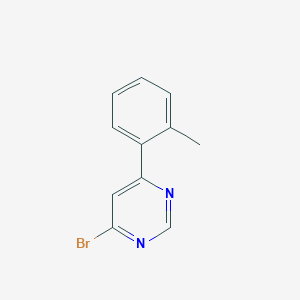
4-Brom-6-(o-Tolyl)pyrimidin
Übersicht
Beschreibung
“4-Bromo-6-(o-tolyl)pyrimidine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that is widely found in nature .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(o-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic compound with two nitrogen atoms, substituted with a bromine atom and an o-tolyl group .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Pyrimidin und seine Derivate haben sich als vielversprechend in Bezug auf ihr biologisches Potenzial erwiesen . Sie wurden mit verschiedenen therapeutischen Potenzialen beschrieben, z. B. als Antikrebsmittel , antivirale Mittel , antimikrobielle Mittel , entzündungshemmende Mittel , Schmerzmittel , Antioxidantien und Antimalariamittel .
Antimikrobielle Aktivität
Pyrimidinderivate haben vielversprechende antimikrobielle Aktivität gezeigt. Der weit verbreitete Einsatz von Antibiotika hat zur Entstehung von multiresistenten mikrobiellen Krankheitserregern geführt, was die Suche nach neuen chemischen Einheiten zur Behandlung mikrobieller Infektionen erforderlich machte .
Neuroprotektive Mittel
Pyrimidin und seine Derivate haben sich als neuroprotektiv erwiesen . Sie wurden zur Behandlung verschiedener neurodegenerativer Erkrankungen eingesetzt, z. B. Alzheimer-Krankheit, Huntington-Krankheit, Parkinson-Krankheit, Amyotrophe Lateralsklerose, ischämischer Schlaganfall und Schädel-Hirn-Trauma .
Antineuroinflammatorische Mittel
Triazol-Pyrimidin-Hybridverbindungen haben vielversprechende antineuroinflammatorische Eigenschaften gezeigt . Es wurde festgestellt, dass sie die Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen hemmen .
Antikrebsmittel
Pyrimidinderivate wurden als Antikrebsmittel eingesetzt . Sie haben sich als wirksam gegen eine Vielzahl von Krebsarten erwiesen.
Antioxidantien
Pyrimidinderivate haben sich als antioxidativ erwiesen . Sie wurden verwendet, um schädliche freie Radikale im Körper zu neutralisieren.
Zukünftige Richtungen
Pyrimidine derivatives, including “4-Bromo-6-(o-tolyl)pyrimidine”, have potential therapeutic applications. For instance, they have been studied for their neuroprotective and anti-neuroinflammatory properties . Future research could focus on further exploring these properties and developing novel therapeutic agents based on the pyrimidine scaffold .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
The mode of action of 4-Bromo-6-(o-tolyl)pyrimidine involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities . They play a crucial role in the synthesis of 4,6-disubstituted pyrimidines .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(o-tolyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The compound acts as an inhibitor of CDKs, thereby affecting cell proliferation and growth. Additionally, 4-Bromo-6-(o-tolyl)pyrimidine has been shown to interact with proteins involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). This interaction can lead to the modulation of DNA repair processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-Bromo-6-(o-tolyl)pyrimidine on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. The compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, 4-Bromo-6-(o-tolyl)pyrimidine affects gene expression by modulating transcription factors such as NF-κB and p53. These changes in gene expression can lead to alterations in cellular metabolism and the inhibition of tumor growth .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(o-tolyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can inhibit PARP activity, reducing the repair of DNA damage and promoting cell death in cancer cells. The molecular docking studies have shown that 4-Bromo-6-(o-tolyl)pyrimidine forms stable complexes with these enzymes, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(o-tolyl)pyrimidine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Bromo-6-(o-tolyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo models, demonstrating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(o-tolyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-Bromo-6-(o-tolyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, which are crucial factors for its therapeutic application .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(o-tolyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic efficacy and toxicity. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of 4-Bromo-6-(o-tolyl)pyrimidine in clinical settings .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(o-tolyl)pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity. Additionally, targeting signals within the compound’s structure can direct it to specific organelles, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
4-bromo-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVWWOWMWJGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


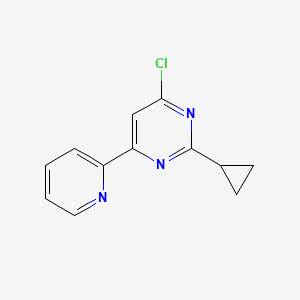
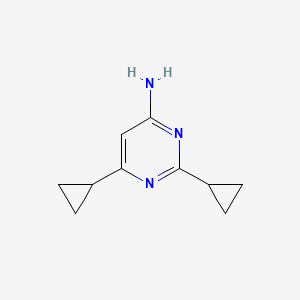
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
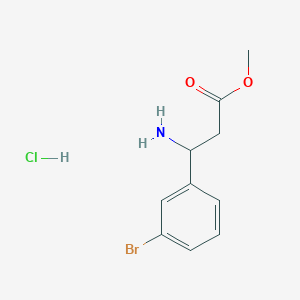
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)
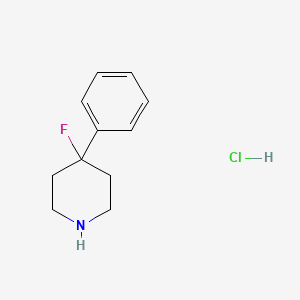
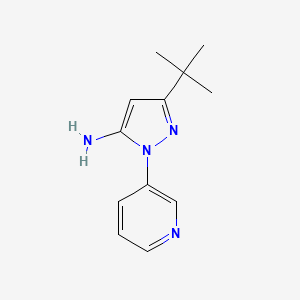
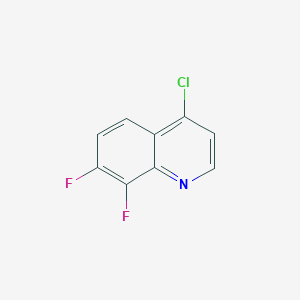
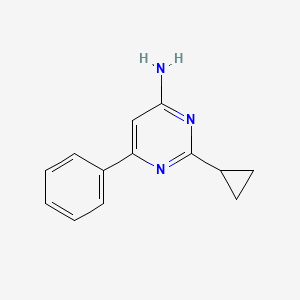
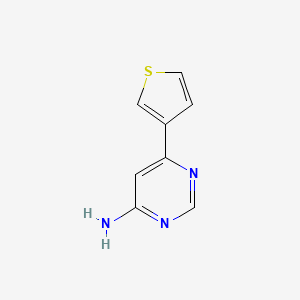
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

